Alloswitch-1

Description

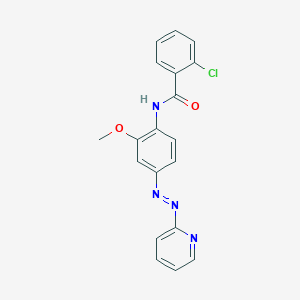

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15ClN4O2 |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

2-chloro-N-[2-methoxy-4-(pyridin-2-yldiazenyl)phenyl]benzamide |

InChI |

InChI=1S/C19H15ClN4O2/c1-26-17-12-13(23-24-18-8-4-5-11-21-18)9-10-16(17)22-19(25)14-6-2-3-7-15(14)20/h2-12H,1H3,(H,22,25) |

InChI Key |

JJRNGNCTPCWXGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Photochemical Characteristics and Isomerization Dynamics of Alloswitch 1

Reversible Photoisomerization Mechanisms of Alloswitch-1

The ability to reversibly switch between its isomeric states using light is the fundamental property of this compound that enables its function as a photopharmaceutical tool. In its ground state, under dark conditions, this compound exists predominantly in the extended trans configuration. acs.orgnih.gov This trans isomer is the biologically active form, potently inhibiting the mGlu5 receptor. acs.orgnih.gov Upon illumination with light of a specific wavelength, it converts to the bent cis configuration, which is biologically inactive or significantly less potent. acs.orguab.catnih.gov

The photochemical behavior of this compound is characterized by its reversible isomerization between two distinct geometric forms. The conversion from the thermodynamically stable trans isomer to the metastable cis isomer is induced by violet light. acs.org Conversely, the molecule can be switched back to its trans form either by illumination with green light or through thermal relaxation in the absence of light. acs.orgnih.govelifesciences.org

Under dark conditions, the compound is found almost exclusively in its trans configuration. acs.orgnih.gov When illuminated with 380 nm light, a photostationary state (PSS) is established where the cis isomer is the major component. acs.org Similarly, illumination with 500 nm light shifts the equilibrium back towards the trans isomer. acs.org Studies using ¹H NMR spectroscopy have quantified the isomeric ratios at these photostationary states. After illumination with 380 nm light, 73.6% of this compound molecules were found to be in the cis form. acs.orgnih.govresearchgate.net Following illumination at 500 nm, the mixture contained 76.5% of the trans isomer. acs.orgnih.govresearchgate.net This robust and repeatable photochromic behavior has been demonstrated over multiple isomerization cycles. acs.orgresearchgate.net

| Condition | Wavelength | Predominant Isomer | Isomeric Composition at PSS |

|---|---|---|---|

| Darkness | N/A | trans | ~100% trans acs.orgnih.gov |

| Violet Light Illumination | 380 nm | cis | 73.6% cis / 26.4% trans acs.orgnih.govresearchgate.net |

| Green Light Illumination | 500 nm | trans | 76.5% trans / 23.5% cis acs.orgnih.govresearchgate.net |

The efficiency of photoisomerization is highly dependent on the wavelength of the incident light. The UV-visible absorption spectrum of trans-Alloswitch-1 shows a characteristic strong π–π* transition band between 370 and 380 nm. acs.orgnih.gov Illumination within this range is most effective for the trans-to-cis conversion. acs.org

Detailed photochemical analysis has identified optimal wavelengths to maximize the population of either the cis or trans isomer, which is crucial for achieving a pronounced biological switch. nih.gov

trans-to-cis Isomerization: The optimal wavelength for converting the trans isomer to the cis isomer has been determined to be 380 nm. acs.orgnih.gov A broader range of violet light, from 365 nm to 420 nm, can also efficiently promote this isomerization. acs.orgnih.govelifesciences.orgelifesciences.org

cis-to-trans Isomerization: To convert the cis isomer back to the trans form, wavelengths between 500 nm and 550 nm are highly effective. acs.orgnih.govresearchgate.net Green light at 500 nm or 520 nm is commonly used for this reverse isomerization. nih.govelifesciences.org

The compound demonstrates excellent stability and reversibility across several cycles of illumination with 380 nm and 500 nm light, confirming its suitability for applications requiring dynamic control. acs.orgresearchgate.net

| Isomeric Conversion | Optimal Wavelength Range | Commonly Used Wavelength |

|---|---|---|

| trans → cis | 365-420 nm nih.gov | 380 nm acs.orgnih.gov |

| cis → trans | 500-550 nm acs.orgnih.gov | 500 nm / 520 nm nih.govelifesciences.org |

The cis isomer of this compound is metastable and will thermally relax back to the more thermodynamically stable trans isomer in the dark. acs.orgresearchgate.net The rate of this thermal back-isomerization is a key parameter for its use in biological systems. Kinetic studies, performed by monitoring UV-Vis absorbance at 376 nm in the dark at 37 °C following illumination with 380 nm light, have determined the half-life (t₁/₂) of cis-Alloswitch-1 to be 26.7 seconds. acs.orgnih.govresearchgate.netcsic.es Another study reported a half-life of 80 seconds. pnas.org This relatively fast thermal decay, compared to many classical azobenzene (B91143) compounds, is an advantageous feature of the phenylazopyridine scaffold, as it allows for a more rapid return to the active state once the light source is removed, enabling finer spatiotemporal control. acs.orguab.cat

Intramolecular Photoisomerization of this compound within the Receptor Binding Pocket

A key question in the mechanism of photopharmacology is whether the light-induced isomerization occurs while the ligand is bound to its receptor target or only after it dissociates into the extracellular medium. ub.edu For this compound, evidence strongly suggests that photoisomerization can take place both inside and outside the mGlu5 allosteric binding pocket. acs.orgnih.govacs.org

Studies measuring ligand-receptor binding kinetics found that the dissociation rate of this compound from the mGlu5 receptor significantly increased upon irradiation with 380 nm light. acs.orgnih.gov This finding supports the hypothesis that the ligand can switch from the high-affinity trans form to the low-affinity cis form while still inside the binding pocket. acs.orgnih.gov This intramolecular isomerization leads to a destabilization of the ligand-receptor complex, causing the cis isomer to dissociate at a faster rate, which contributes to the reversible loss of affinity and biological activity under violet light. acs.orgnih.govacs.org

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided significant insights into the structural basis of this compound's photoswitchable activity. nih.gov These in silico models support the experimental findings and offer a detailed view of the conformational changes at the molecular level.

Simulations confirm that the active trans-azo conformation of this compound binds deep within the allosteric pocket of the mGlu5 receptor. nih.gov In this bound state, it forms stabilizing hydrogen bonds with key residues, such as Serine 809 (S809) in transmembrane helix 7, which is crucial for its NAM activity. nih.govnih.gov MD simulations also indicate that trans-to-cis photoisomerization of the azobenzene group is theoretically possible while the ligand remains within the binding pocket. nih.gov

However, upon simulated isomerization to the cis form, the ligand adopts an unstable binding mode. nih.gov This "photoexcited" cis isomer disrupts critical interactions, breaking the hydrogen bonds with the receptor and destabilizing a coordinated water molecule that is characteristic of the inactive receptor state. nih.gov Structural models based on X-ray crystallography data illustrate a significant steric clash between the bent cis form of this compound and the residues lining the binding pocket. mpg.deresearchgate.net This structural disruption and the resulting unstable binding of the cis isomer provide a clear molecular explanation for the observed reduction in binding affinity and the loss of NAM functionality upon illumination with violet light. nih.govmpg.deresearchgate.net

Molecular and Cellular Mechanisms of Alloswitch 1 Action at Mglu5 Receptors

Alloswitch-1 as a Selective Negative Allosteric Modulator of mGlu5 Receptor Function

This compound is a selective negative allosteric modulator (NAM) of the mGlu5 receptor. This means it binds to a site on the receptor, known as an allosteric site, which is distinct from the binding site of the endogenous agonist, glutamate (B1630785). nih.gov Upon binding, this compound does not compete with glutamate but instead changes the receptor's conformation, which reduces the receptor's response to the agonist. nih.gov

A unique feature of this compound is its photoswitchable nature, conferred by an azobenzene (B91143) moiety in its structure. researchgate.net In its thermally stable ground state (in the dark or under green light), the molecule exists in a trans configuration, which is a potent NAM. guidetopharmacology.org However, upon illumination with violet or UV light (~380 nm), it isomerizes to a cis configuration. This cis-isomer has a significantly reduced affinity and potency for the mGlu5 receptor, effectively diminishing its negative modulatory effect. nih.govresearchgate.net This reversible process allows for the dynamic optical control of mGlu5 receptor function. guidetopharmacology.org

Beyond its function as a NAM, which modulates the receptor's response to an agonist, the trans-isomer of this compound also exhibits robust inverse agonist activity. nih.gov Inverse agonism refers to the ability of a ligand to bind to a receptor and reduce its basal, or constitutive, activity in the absence of any agonist. Structural and functional studies have demonstrated that trans-Alloswitch-1 can suppress the inherent signaling of the mGlu5 receptor, a key characteristic of an inverse agonist. nih.gov In functional assays, trans-Alloswitch-1 demonstrates a pIC50 of approximately 7.07, whereas the less active cis-isomer shows a significantly reduced pIC50 of around 5.58. nih.gov

Allosteric Binding Site Characterization and Ligand-Receptor Interactions

X-ray crystallography has revealed that this compound binds within a well-characterized allosteric pocket in the seven-transmembrane (7TM) domain of the mGlu5 receptor. nih.govresearchgate.net This binding site is situated between transmembrane helices TM2, TM3, TM5, TM6, and TM7. nih.govnih.gov The binding of this compound is a complex interplay of hydrophobic interactions and specific hydrogen bonds, which are crucial for its modulatory effects.

The high-resolution crystal structure of the mGlu5 7TM domain in complex with trans-Alloswitch-1 has identified several key amino acid residues that are critical for its binding and function. nih.gov The molecule orients itself with its chlorophenyl ring positioned deep within a hydrophobic sub-pocket, while the phenylazopyridine moiety occupies the main NAM binding pocket. nih.govresearchgate.net

Key interactions include:

Hydrogen Bonds: The phenylazopyridine part of this compound forms crucial hydrogen bonds with the side chains of Ser809 and Tyr659 . Ser809, in particular, is a key residue, as its mutation to alanine (B10760859) significantly reduces the inhibitory potency of this compound. nih.govresearchgate.net

Hydrophobic Interactions: The chlorophenyl ring engages in hydrophobic interactions with a number of residues, including Trp785 , Val789, Tyr792, Phe793, Val740, and Leu744. nih.gov The phenylazopyridine moiety is stabilized by hydrophobic contacts with residues such as Ser654, Pro655 , and Ala810. nih.gov

Toggle Switch Residue: Trp785 , equivalent to the highly conserved Trp6.48 "toggle switch" in Class A GPCRs, plays a critical role. It not only forms hydrophobic interactions but is also involved in stabilizing the inactive receptor state. Interestingly, mutating this residue to alanine (W785A) can switch the activity of this compound from a NAM to a positive allosteric modulator (PAM). nih.gov

While the role of Asn747 is implicated in the binding of other mGlu5 NAMs, its specific direct interaction with this compound is less clearly defined in the available crystal structures.

| Amino Acid Residue | Location (Helix) | Type of Interaction | Role in this compound Binding/Function |

|---|---|---|---|

| Ser809 | TM7 | Hydrogen Bond | Forms key hydrogen bonds with the phenylazopyridine moiety; critical for inhibitory potency. nih.govresearchgate.net |

| Tyr659 | TM3 | Hydrogen Bond | Forms hydrogen bonds with the pyridine (B92270) ring of this compound. nih.govresearchgate.net |

| Trp785 | TM6 | Hydrophobic Interaction | Interacts with the chlorophenyl ring; acts as a "toggle switch" to stabilize the inactive state. nih.govresearchgate.net |

| Pro655 | TM3 | Hydrophobic Interaction | Contributes to the hydrophobic pocket stabilizing the phenylazopyridine moiety. nih.gov |

| Phe788 | TM6 | Hydrophobic Interaction | Repositions to create the hydrophobic sub-pocket for the chlorophenyl ring. nih.gov |

The interaction between this compound and the mGlu5 receptor is not solely mediated by direct amino acid contacts. A structurally conserved water molecule plays a vital role in stabilizing the entire complex. nih.gov This water molecule is coordinated by the hydroxyl group of Tyr659 , the main chain of Ser809 , and the side chain of Thr781. nih.govresearchgate.net This water-mediated hydrogen bond network acts as a bridge, connecting TM3, TM6, and TM7, and is instrumental in stabilizing the inactive conformation of the receptor when bound to trans-Alloswitch-1. nih.govresearchgate.net The displacement or disruption of such conserved water networks is a known mechanism that can significantly impact ligand binding affinity and receptor activation. esrf.fr

The allosteric binding site occupied by this compound is a common pocket for many mGlu5 NAMs, including the prototypical modulator MPEP and the clinical candidate Mavoglurant. nih.govnih.gov Structural overlays show that the phenylazopyridine moiety of this compound largely overlaps with the binding position of MPEP. nih.gov The interactions involving key residues like Pro655, Tyr659, Trp785, and Ser809 are conserved features for this class of modulators. nih.govepa.gov

However, the binding of this compound also has distinct features. The chlorophenyl ring of this compound extends into a deeper hydrophobic sub-pocket created by an outward shift of the residue Phe788. nih.gov This is a notable difference compared to the binding mode of other NAMs and highlights how different ligands can exploit sub-pockets within the same allosteric site to achieve their modulatory effects. nih.gov

This compound-Induced Conformational Dynamics and Receptor State Stabilization

The binding of trans-Alloswitch-1 stabilizes the mGlu5 receptor in an inactive conformation. nih.gov This stabilization is achieved through the extensive network of hydrogen bonds and hydrophobic interactions, as well as the crucial role of the bridging water molecule. nih.gov The interaction with Trp785 is particularly important for restricting the movement of TM6, a conformational change that is critical for receptor activation. nih.gov

The photoswitchable nature of this compound provides a unique window into these dynamics. When trans-Alloswitch-1 is isomerized to its cis form by UV light, its shape changes, disrupting the optimal fit within the narrow allosteric pocket. researchgate.net This steric alteration leads to a loss of key interactions, resulting in a significantly lower binding affinity and the release of the molecule from the binding pocket. researchgate.netresearchgate.net This dissociation allows the receptor to transition from the stabilized inactive state back towards its basal or active conformations. researchgate.netnih.gov This ability to optically trigger conformational changes makes this compound an invaluable tool for studying the complex energy landscape of mGlu5 receptor activation and allosteric modulation. nih.govresearchgate.net

Structural Basis for this compound-Mediated Inactivation of mGlu5 Receptor

This compound is a photoswitchable negative allosteric modulator (NAM) that selectively targets the metabotropic glutamate receptor 5 (mGlu5). abcam.com Its ability to inactivate the receptor is rooted in its specific binding within the seven-transmembrane (7TM) domain. nih.gov In its thermally stable trans configuration, this compound fits into a narrow allosteric binding pocket, stabilizing the receptor in an inactive conformation. nih.govresearchgate.net

Crystal structures of the thermostabilized mGlu5 7TM domain reveal the precise interactions that underpin this inactivation. nih.gov The chlorophenyl moiety of trans-Alloswitch-1 settles into a hydrophobic sub-pocket formed by residues from transmembrane helices TM5 and TM6. nih.gov Meanwhile, the phenylazopyridine portion of the molecule extends into the previously characterized NAM binding site, where it forms crucial hydrogen bonds with key amino acid residues, notably Ser8097.39 and Tyr6593.44. nih.gov

The stabilization of the inactive state is further reinforced by other interactions. The residue Trp7856.50, which is analogous to the "toggle switch" in Class A GPCRs, makes a strong interaction with the anisole (B1667542) ring of this compound. nih.gov Additionally, a water molecule, coordinated by the hydroxyl of Tyr6593.44, the main chain of Ser8097.39, and Thr7816.46, helps to stabilize the relative positions of TM3, TM6, and TM7, locking the receptor in its inactive state. nih.gov Mutation of these key residues, such as Ser809 and Tyr659, significantly reduces the inhibitory potency of this compound, confirming their critical role in mediating its negative allosteric effect. nih.gov

Differential Stabilization of Receptor Conformations by Trans- and Cis-Alloswitch-1 Isomers

The two isomers of this compound, trans and cis, have markedly different effects on the mGlu5 receptor's conformation due to their distinct shapes. The ground-state trans-isomer is a linear, planar molecule that fits precisely into the narrow allosteric pocket of the 7TM domain, acting as an effective NAM by stabilizing the receptor's inactive state. nih.govresearchgate.net

Upon illumination with violet light (~380 nm), the azobenzene bond in this compound isomerizes, converting the molecule from its linear trans form to a bent cis form. nih.govresearchgate.net This change in shape is critical to its function as a photoswitch. Structural modeling illustrates that the bulky, non-planar cis-isomer would generate a steric clash with the residues lining the binding pocket. researchgate.net This steric hindrance prevents the cis form from binding effectively and maintaining the network of interactions required to stabilize the inactive receptor conformation. nih.gov Consequently, the cis-isomer has a significantly lower affinity for the receptor and is a much less potent NAM. nih.gov This differential ability of the two isomers to stabilize receptor conformations is the fundamental principle behind the photomodulation of mGlu5 activity by this compound.

Photomodulation of this compound Affinity and Dissociation Kinetics

Impact of Photoisomerization on this compound Binding Affinity to mGlu5

Photoisomerization has a profound and reversible impact on the binding affinity of this compound for the mGlu5 receptor. In its dark, ground state, the trans-isomer of this compound is a potent NAM with high affinity for the allosteric site. nih.gov However, upon exposure to violet light (around 380 nm), it converts to the cis-isomer, which exhibits a significantly reduced affinity for the receptor. researchgate.net This loss of affinity is the primary reason for the diminished NAM activity observed under illumination. researchgate.net

Pharmacological studies have quantified this difference in potency. The trans configuration of this compound demonstrates robust inverse agonist activity with a pIC50 of 7.07. nih.gov In contrast, the light-induced cis-isomer is substantially less active, with a pIC50 of 5.58. nih.gov This corresponds to an approximately 20-fold decrease in affinity and functional potency upon photoisomerization. researchgate.net This light-dependent modulation allows for precise temporal control over mGlu5 receptor inhibition.

| This compound Isomer | Condition | Binding Affinity (pIC50) |

|---|---|---|

| trans-Alloswitch-1 | Dark | 7.07 ± 0.17 |

| cis-Alloswitch-1 | UV Light (~380 nm) | 5.58 ± 0.24 |

Data sourced from Nasrallah et al. (2021). nih.gov

Changes in this compound Dissociation Rates from the mGlu5 Allosteric Pocket Upon Illumination

The light-induced decrease in this compound's affinity is directly reflected in its dissociation kinetics from the mGlu5 allosteric pocket. Under dark conditions, the high-affinity trans-isomer binds to the receptor and dissociates at a relatively slow rate. However, upon illumination with 380 nm light, the dissociation rate of this compound is significantly increased. researchgate.net

This faster dissociation is a direct consequence of photoisomerization occurring within the binding pocket. researchgate.net When a bound trans-Alloswitch-1 molecule absorbs a photon, it converts to the low-affinity cis isomer. Due to its poor fit and weaker interactions with the pocket, the cis isomer then dissociates from the receptor at a much faster rate than its trans counterpart. researchgate.netresearchgate.net X-ray crystallography experiments have demonstrated that this light-induced isomerization leads to the release of this compound from its binding site within seconds. researchgate.net This rapid, light-triggered unbinding allows for the swift reversal of mGlu5 inhibition.

| Compound | Condition | Effect on Dissociation Rate |

|---|---|---|

| This compound | Dark | Baseline dissociation rate |

| Illumination (380 nm or 500 nm) | Significantly increased dissociation rate |

Data sourced from Ricart-Ortega et al. (2020). researchgate.net

Analysis of Allosteric Cooperativity Modulation by this compound Isomers

Allosteric cooperativity describes the influence an allosteric modulator has on the binding and/or efficacy of an orthosteric ligand, such as glutamate. For this compound, the primary mechanism underlying its photoswitchable activity is a change in affinity, rather than a switch in the nature of its allosteric cooperativity. researchgate.net

In the dark, trans-Alloswitch-1 acts as a classic NAM, negatively modulating the effect of orthosteric agonists like glutamate and quisqualate. researchgate.netguidetopharmacology.org When illuminated with 380 nm light, its inhibitory effect is drastically reduced. Research indicates that this change is not due to the cis isomer acting as a neutral allosteric ligand or a positive modulator. Instead, the reduced functional inhibition is predominantly caused by the profound loss of binding affinity. researchgate.net The cis isomer is simply unable to bind to the allosteric pocket with high enough affinity to effectively modulate the receptor's response to an orthosteric agonist. Therefore, the transition from dark to light conditions effectively switches off the negative cooperativity by promoting the dissociation of the modulator from its binding site. researchgate.netresearchgate.net

Advanced Methodological Approaches in Alloswitch 1 Research

Computational Chemistry and Molecular Simulation Methodologies

Computational approaches have been instrumental in understanding the dynamic nature of Alloswitch-1's interaction with the mGlu5 receptor. These methods allow for the simulation and analysis of molecular behaviors that are often difficult to capture through experimental techniques alone.

Molecular Docking Studies of this compound-Receptor Interactions

Molecular docking simulations have been employed to predict and analyze the binding pose of this compound within the allosteric pocket of the mGlu5 receptor. These studies have been crucial in demonstrating how the trans-isomer of this compound fits into the narrow binding pocket of the protein. researchgate.netresearchgate.net Computational docking has also been used to model the steric clash that occurs upon photoisomerization to the cis-form, providing a structural basis for the observed reduction in binding affinity. researchgate.net This structural disruption within the binding pocket is a key factor in the photoswitchable activity of this compound. researchgate.net

Extensive Molecular Dynamics Simulations of this compound Binding and Isomerization

Molecular dynamics (MD) simulations have offered a deeper understanding of the thermodynamics and kinetics of this compound binding. researchgate.net By simulating the movement of atoms over time, researchers can observe the dynamic interplay between the ligand and the receptor. Metadynamics simulations, a form of enhanced MD, have been utilized to explore the free energy landscape of this compound binding, providing insights into the stability of different binding poses and the energy barriers associated with binding and unbinding events. researchgate.net These simulations have supported the hypothesis that the photoswitching of this compound occurs within the binding pocket of the mGlu5 receptor. researchgate.net

High-Resolution Structural Biology Techniques

High-resolution structural biology techniques have been essential in providing detailed atomic-level pictures of the this compound-mGlu5 receptor complex. These experimental structures serve as a foundation for a more accurate understanding of the allosteric modulation mechanism and for validating computational models.

X-ray Crystallography of this compound-mGlu5 Co-Crystal Structures

X-ray crystallography has yielded high-resolution structures of the thermostabilized mGlu5 7TM domain in complex with this compound. researchgate.netnih.gov These co-crystal structures have precisely defined the binding site of the trans-isomer of this compound, revealing key interactions with specific amino acid residues. researchgate.net For instance, the chlorophenyl moiety of this compound occupies a hydrophobic sub-pocket formed by residues from transmembrane helices TM5 and TM6. researchgate.net The phenylazopyridine group forms hydrogen bonds with residues such as S809 and Y659. researchgate.net The high-resolution X-ray structure of the trans-Alloswitch-1-bound mGlu5 7TM provided the first detailed molecular view of this interaction. researchgate.netnih.gov

Key Residues in this compound Binding Site Identified by X-ray Crystallography

| Residue | Transmembrane Helix | Interaction Type |

|---|---|---|

| Y659 | TM3 | Hydrogen Bond |

| T781 | TM6 | Water-mediated coordination |

| W785 | TM6 | Hydrophobic Interaction |

| F788 | TM6 | Hydrophobic Interaction |

| S809 | TM7 | Hydrogen Bond |

Application of Serial Synchrotron Crystallography (SSX) and Serial Femtosecond Crystallography (SFX) for Dynamic Studies

To capture the dynamic structural changes that occur during the photoisomerization of this compound, advanced time-resolved crystallographic techniques are being explored. A proposed research endeavor aims to utilize serial synchrotron crystallography (SSX) to determine the structure of the mGlu5 7TM domain bound to the cis-conformation of this compound. anr.fr Furthermore, serial femtosecond crystallography (SFX) is planned to be used in pump-probe experiments. anr.fr In these experiments, a UV-laser pulse will trigger the trans-to-cis isomerization of this compound, and subsequent X-ray pulses at various time delays will be used to collect crystallographic data. anr.fr This approach has the potential to provide a "molecular movie" of the conformational changes in both the ligand and the receptor during the photoswitching event, offering unprecedented insights into the structural basis of mGlu5 allosteric modulation. anr.fr

Time-Resolved Crystallographic Data Acquisition for this compound-Induced Conformational Transitions

The photoswitchable nature of this compound has been leveraged to provide unprecedented insights into the structural dynamics of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Researchers have employed time-resolved freeze-trapping methods combined with X-ray crystallography to capture the transient conformational states of the receptor's transmembrane domain (7TM) as the ligand undergoes photoisomerization. researchgate.net This approach serves as a viable alternative to more complex serial crystallography for visualizing thermodynamically stable intermediate structures. researchgate.net

In a key study, crystals of the mGlu5 7TM domain bound to the trans-isomer of this compound were first analyzed to obtain a high-resolution reference structure. researchgate.netnih.gov These crystals were then exposed to violet light (380-390 nm) to trigger the conversion of this compound to its cis-isomer. researchgate.net By freeze-trapping the crystals at defined time points after illumination, the structural consequences of this isomerization could be captured. X-ray diffraction data collected from these light-exposed crystals revealed that the isomerization leads to the release of this compound from its allosteric binding pocket within seconds. researchgate.net

This rapid dissociation allowed for the determination of the mGlu5 apo-state structure (the receptor without a bound allosteric modulator) at a resolution of 2.9 Å. researchgate.net Structural analysis revealed that this apo-state is more structurally homologous to the inactive state of the receptor than the active state. researchgate.net This methodology provides critical molecular insights into the ligand-free allosteric pocket, which is invaluable for the rational design of new allosteric modulators. researchgate.net

| State | PDB ID | Resolution (Å) | Key Finding |

|---|---|---|---|

| Dark State (trans-Alloswitch-1 bound) | 7P2L | 2.3 | High-resolution structure of the inactive receptor conformation stabilized by the trans-isomer. researchgate.net |

| Post-Illumination (Apo-state) | Not specified in search results | 2.9 | Structure of the ligand-free allosteric pocket after light-induced release of this compound. researchgate.net |

In Vitro Pharmacological and Biochemical Characterization Assays

Inositol (B14025) Phosphate (B84403) (IP1) Accumulation Assays for Functional Activity Assessment

Inositol phosphate (IP1) accumulation assays are a cornerstone for characterizing the functional activity of modulators targeting Gq-coupled receptors like mGlu5. researchgate.netnih.govweichilab.com Since mGlu5 activation leads to the Gq/11 protein-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), measuring the accumulation of the more stable downstream metabolite, IP1, provides a robust readout of receptor activity. weichilab.comnih.gov

In studies involving this compound, these assays are performed in cell lines, such as HEK 293, that are transiently transfected to express the human mGlu5 receptor. researchgate.net The cells are stimulated with an orthosteric agonist, like quisqualate, to induce a baseline IP1 response. researchgate.netresearchgate.net Under dark conditions, the thermodynamically stable trans-Alloswitch-1 acts as a potent negative allosteric modulator (NAM), causing a concentration-dependent inhibition of the agonist-induced IP1 accumulation. researchgate.netresearchgate.netguidetopharmacology.org When the assay is conducted under violet light illumination, this compound converts to its cis-isomer, which has a significantly lower affinity for the receptor, resulting in a marked reduction of its NAM activity. researchgate.netguidetopharmacology.orgguidetopharmacology.org This light-dependent shift in potency confirms the photoswitchable control of this compound over mGlu5 receptor function. researchgate.net

| Compound | Condition | Parameter | Value (mean ± SEM) |

|---|---|---|---|

| This compound | Dark | pIC50 | 7.64 ± 0.06 |

Data derived from an IP1 accumulation assay in hmGlu5-expressing HEK 293 cells stimulated with quisqualate. researchgate.net

Real-Time Intracellular Calcium Imaging for Receptor Activation Monitoring

Real-time intracellular calcium imaging is a powerful technique used to monitor the activation of mGlu5 receptors at the single-cell level. nih.govnih.gov Activation of the mGlu5 receptor and the subsequent Gq signaling cascade leads to the release of Ca2+ from intracellular stores, which can be visualized using calcium-sensitive fluorescent indicators. nih.gov

Experiments using HEK cells overexpressing mGlu5 demonstrate this process clearly. researchgate.net The application of an agonist such as quisqualate induces cytosolic calcium oscillations, a hallmark of mGlu5 activation. researchgate.net The addition of this compound in its trans form (in the dark) effectively blocks these calcium oscillations, consistent with its NAM properties. researchgate.net The dynamic nature of this compound is highlighted when the cells are illuminated with violet light; this action restores the receptor's activity and the calcium oscillations reappear. researchgate.net Subsequent illumination with green light, which promotes the reversion to the trans-isomer, once again blocks the calcium signals. researchgate.net This reversible, light-dependent modulation of intracellular calcium provides a direct visualization of the real-time optical control of receptor function. researchgate.net

| Light Condition | Parameter | Value (mean ± SEM) |

|---|---|---|

| Dark | IC50 | 8.6 ± 1.6 nM |

| Green Light | IC50 | 16.0 ± 1.5 nM |

| Violet Light | EC50 | 27.2 ± 1.9 nM |

Data from real-time calcium imaging in individual mGlu5-expressing cells treated with 3 μM quisqualate. researchgate.net

Radioligand Binding Assays for Affinity and Competition Studies (e.g., [3H]-MPEP)

Radioligand binding assays are essential for determining the affinity of a ligand for its receptor and for elucidating its binding site. For mGlu5, a common tool for studying allosteric modulators is [3H]-MPEP, a radiolabeled version of a well-characterized NAM that binds to a specific allosteric site on the receptor. researchgate.netnih.gov

Competition binding studies are performed using membranes prepared from cells expressing the mGlu5 receptor. In these assays, a fixed concentration of [3H]-MPEP is incubated with the membranes in the presence of varying concentrations of an unlabeled competitor ligand, such as this compound. researchgate.net By measuring the displacement of [3H]-MPEP, the binding affinity (expressed as Ki) of this compound for the MPEP allosteric site can be determined. Such studies have confirmed that this compound binds to the same allosteric site as MPEP. researchgate.net These assays can be further refined by including an orthosteric agonist like glutamate or quisqualate to investigate the cooperativity between the orthosteric and allosteric sites. researchgate.net

Electrophysiological Recordings in Transfected Cell Systems

Electrophysiological techniques, such as patch-clamp recording, provide a direct measure of a receptor's influence on a cell's electrical properties. nih.gov These methods are applied to transfected cell systems, like HEK293T cells expressing mGlu5, to characterize the functional consequences of receptor modulation by compounds like this compound. researchgate.net

mGlu5 receptors can couple to and modulate the activity of various ion channels, including transient receptor potential canonical (TRPC) channels and NMDA receptors. researchgate.net Electrophysiological recordings can measure changes in membrane currents gated by these channels following mGlu5 activation. researchgate.net Studies have shown that membrane depolarization can significantly reduce mGlu5 receptor activation and its downstream effects, including mGlu5 receptor-gated currents. researchgate.net The application of this compound in such a system allows researchers to observe how a NAM can alter these receptor-gated currents and how its photoisomerization can reversibly control this modulation, providing a functional readout of its allosteric effects at the level of ion channel activity. researchgate.netresearchgate.net

Ex Vivo and In Vivo Neurobiological Research Paradigms

The utility of this compound extends beyond in vitro systems to more complex ex vivo and in vivo models, enabling the study of mGlu5 function within intact neural circuits and living organisms.

Ex vivo studies often utilize brain slices to preserve the local cytoarchitecture. In this preparation, electrophysiological recordings can assess how this compound affects synaptic transmission and plasticity. For instance, studies have shown that this compound can increase excitatory synaptic responses in prelimbic pyramidal neurons when stimulating inputs from the basolateral amygdala (BLA). researchgate.netresearchgate.net This effect was reversible, as optical silencing of the compound returned the synaptic response to baseline, demonstrating that mGlu5 receptors in this circuit can be precisely controlled by light. researchgate.netresearchgate.net

In vivo research has powerfully demonstrated the spatiotemporal control afforded by this compound. In one paradigm, the compound was used to optically control behavior in transparent Xenopus tropicalis tadpoles. researchgate.net Treatment with this compound under violet light, which inactivates its NAM activity, almost completely abolished tadpole movement. researchgate.net When the tadpoles were subsequently illuminated with green light, reactivating this compound's NAM properties, they recovered their basal motility. researchgate.net This reversible control of behavior was dose-dependent and could be cycled multiple times. researchgate.net In rodent models, systemic administration of this compound followed by localized light delivery to specific brain regions, such as the prelimbic cortex or thalamus, has been used to dissect the role of mGlu5 receptors in pain modulation, showing that the analgesic effect of the NAM could be locally reversed by light. researchgate.net

Electrophysiological Analysis in Brain Slices

Excitatory Postsynaptic Currents (EPSCs)

Studies have shown that this compound can modulate excitatory synaptic responses. In one study, electrophysiological analysis revealed that this compound increased excitatory synaptic responses in prelimbic pyramidal neurons when stimulated. This effect was reversible; optical silencing of this compound returned the synaptic responses to baseline, and subsequent optical reactivation reinstated the increased excitatory response.

Another investigation found that the active trans-isomer of this compound led to a significant increase in EPSCs. researchgate.net When inactivated to the cis-isomer with blue-violet light, the EPSCs returned to levels not significantly different from baseline. researchgate.net Reactivation of this compound with green light once again produced a significant increase in EPSCs compared to the pre-drug state. researchgate.net

Inhibitory Postsynaptic Currents (IPSCs)

The impact of this compound on inhibitory postsynaptic currents has also been investigated. In one study, while this compound significantly affected EPSCs, no significant effects were observed on IPSCs. researchgate.net However, in a different experimental context, reactivation of this compound with green light was found to decrease IPSCs. researchgate.net

Excitatory/Inhibitory (E/I) Ratio Modulation

The balance between excitation and inhibition is crucial for proper neuronal network function. By modulating both EPSCs and IPSCs, this compound can alter the E/I ratio. In prelimbic output neurons, the E/I ratio mirrored the changes observed in EPSCs, with an increase in the ratio in the presence of active this compound and upon its reactivation with green light. researchgate.net This suggests that mGlu5 receptor inhibition by this compound can control the excitatory drive of these neurons. researchgate.net Conversely, in another context, this compound was found to decrease the inhibition/excitation (I/E) ratio, an effect that was reversed with blue-violet light and reinstated with green light. researchgate.net

Table 1: Electrophysiological Effects of this compound

| Parameter | Effect of Active this compound | Effect of Inactive this compound | Effect of Reactivated this compound |

|---|---|---|---|

| EPSCs | Increase | Return to baseline | Increase |

| IPSCs | No significant effect / Decrease | - | Decrease |

| E/I Ratio | Increase | Return to baseline | Increase |

| I/E Ratio | Decrease | Reversal of effect | Reinstatement of decrease |

Behavioral Assays in Animal Models with Spatiotemporal Light Control

The ability to control this compound activity with light in living animals has opened up new avenues for behavioral research. This approach allows for the investigation of the real-time contribution of mGlu5 receptors to various behaviors in a reversible manner.

Zebrafish

Light-responsive behavioral changes have been observed in zebrafish larvae following the administration of this compound. researchgate.net These studies demonstrate the in vivo applicability of using this compound to optically control mGlu5 signaling and its behavioral consequences in this model organism.

Xenopus Tropicalis

In Xenopus tropicalis tadpoles, this compound has been shown to allow for the reversible, light-regulated control of motility on a timescale of seconds. researchgate.net Under violet light, which inactivates this compound, control animals exhibited increased motility. In contrast, tadpoles treated with this compound showed almost completely abolished movement under the same lighting conditions. researchgate.net Subsequent illumination with green light, which reactivates this compound, led to the recovery of basal movement in the treated tadpoles. researchgate.net This optical control of behavior was reversible for at least three cycles of violet and green light. researchgate.net

Table 2: Behavioral Effects of this compound in Xenopus tropicalis Tadpoles

| Light Condition | Control Animals | This compound Treated Animals |

|---|---|---|

| Violet Light | Increased motility | Abolished movement |

| Green Light | - | Recovery of basal movement |

Rodents

In rodent models, this compound has been used in conjunction with localized light delivery to investigate the role of mGlu5 receptors in specific brain regions related to pain perception. Systemic administration of this compound, an active mGlu5 receptor NAM, produced analgesic effects. researchgate.net The targeted delivery of light to inactivate this compound in the prelimbic and infralimbic cortices, as well as the thalamus, reversed this analgesia. researchgate.net This demonstrates that the analgesic effect of systemic this compound is dependent on its activity in these specific brain regions.

Interestingly, when light was delivered to the basolateral amygdala to inactivate this compound, it enhanced the analgesic effect. researchgate.net This suggests a more complex, region-specific role for mGlu5 receptors in pain modulation.

Alloswitch 1 As a Precision Research Tool in Neurobiological Systems

Spatiotemporal Control of Endogenous mGlu5 Receptor Activity In Vivo

The primary advantage of Alloswitch-1 is its capacity for precise spatiotemporal control over the brain's own mGlu5 receptors without the need for genetic modification. elifesciences.orgbiorxiv.org This photopharmacological approach enables researchers to modulate neuronal signaling pathways at specific times and in discrete locations within the intact brain.

To achieve localized control in deep brain structures, researchers employ stereotaxic surgery to implant fine optic fibers. acs.orgresearchgate.net These fibers are positioned to terminate in specific brain regions of interest. researchgate.net After systemic administration of this compound, which distributes throughout the brain, light of a specific wavelength can be delivered through the optic fiber. elifesciences.orgresearchgate.net This illuminates a small volume of tissue around the fiber's tip, allowing researchers to switch the this compound molecules in that specific area between their active and inactive states. elifesciences.orgresearchgate.net This technique has been successfully used to reversibly modulate mGlu5 activity in regions such as the medial prefrontal cortex, thalamus, and basolateral amygdala. elifesciences.orgresearchgate.net

Elucidating Region-Specific Roles of mGlu5 Receptors in Brain Circuitry

The ability to turn mGlu5 receptor activity on or off in targeted brain areas has been instrumental in clarifying the receptor's diverse and sometimes contradictory roles in neural circuit function, particularly in the context of pain and fear processing. elifesciences.orgnih.gov

The ventral hippocampus (vHPC) and medial prefrontal cortex (mPFC) form a critical circuit for emotional regulation and fear memory. mdpi.com Studies using this compound have explored the role of mGlu5 in this network. In one study, systemic administration of this compound before fear conditioning was found to decrease freezing behavior during fear retrieval. mdpi.com This behavioral change was accompanied by a reduction in theta frequency (4–12 Hz) oscillatory activity in both the mPFC and the vHPC, as measured by implanted microelectrodes. mdpi.com These findings suggest that inhibiting mGlu5 signaling alters the rhythmic, synchronized activity within the mPFC-vHPC circuit, thereby influencing the expression of fear. mdpi.com

The thalamus is a central relay station for sensory information, including pain signals. Research using this compound has demonstrated that mGlu5 receptors in the thalamus play a necessary role in the analgesic effects of systemic mGlu5 NAMs. elifesciences.orgbiorxiv.org In animal models of neuropathic pain, systemic administration of this compound produced an analgesic effect. elifesciences.orgnih.gov When light was delivered via an optic fiber to inactivate this compound specifically within the ventrobasal thalamus, this analgesic effect was abolished. elifesciences.orgnih.gov The effect was restored when the compound was reactivated with green light, demonstrating that mGlu5 blockade in the thalamus is a key component of the pain-reducing properties of this class of drugs. elifesciences.orgnih.gov

The anterior cingulate cortex (ACC) is involved in the cognitive and emotional evaluation of pain. However, studies using this compound have shown that mGlu5 activity in this region may not be necessary for the analgesic effects observed with systemic mGlu5 NAMs in neuropathic pain states. elifesciences.orgbiorxiv.org In experiments where systemic this compound induced analgesia, subsequent light-induced inactivation of the compound specifically in the ACC had no effect on pain thresholds. elifesciences.orgnih.gov This finding contrasts with the effects seen in the prelimbic/infralimbic cortices and thalamus, indicating a high degree of regional specificity in the function of mGlu5 receptors within the brain's pain-processing network. elifesciences.orgnih.gov

Dissection of Neural Circuit Modulation by this compound via mGlu5 Allostery

This compound, a photoswitchable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), has emerged as a powerful tool for dissecting the intricate roles of this receptor in modulating neural circuit function. Its ability to be reversibly inactivated by light provides researchers with unprecedented spatiotemporal control over mGlu5 signaling, allowing for a detailed analysis of its contribution to synaptic transmission and neuronal activity.

This compound-Mediated Control of Synaptic Strength and Plasticity

Electrophysiological studies have demonstrated that this compound can bidirectionally modulate synaptic strength in a light-dependent manner. In studies of the prelimbic cortex, application of this compound (in its active trans form) has been shown to increase the amplitude of excitatory postsynaptic currents (EPSCs). elifesciences.org This enhancement of excitatory synaptic responses was reversed upon illumination with blue-violet light, which converts this compound to its inactive cis form. elifesciences.org Subsequent reactivation with green light reinstated the increase in EPSC amplitude. elifesciences.org This suggests that tonic mGlu5 activity in this region may serve to dampen excitatory synaptic strength, and its blockade by this compound releases this brake.

| Condition | Effect on EPSC Amplitude | Light Condition | Reversibility |

|---|---|---|---|

| This compound (trans-isomer) | Increase | Dark | - |

| This compound Inactivation | Return to Baseline | Blue-Violet Light (405 nm) | Yes |

| This compound Reactivation | Increase | Green Light (520 nm) | Yes |

Dynamic Regulation of Neuronal Excitability and Inhibitory/Excitatory Balance

Systemic administration of this compound has been shown to increase the background firing rate of pyramidal neurons in the prelimbic cortex in vivo. nih.gov This increase in neuronal activity is consistent with the in vitro findings of enhanced EPSCs in the same region. elifesciences.org By antagonizing mGlu5 receptors, which may be preferentially located on inhibitory interneurons in this circuit, this compound can lead to a disinhibition of pyramidal cells, thereby increasing their excitability. elifesciences.orgnih.gov

In the amygdala, this compound's effect on the E/I balance is different but equally significant. By decreasing BLA-driven feedforward inhibition onto neurons in the central nucleus of the amygdala, this compound effectively decreases the inhibitory/excitatory (I/E) ratio. nih.govnih.gov This shift in balance, which is reversible with light, demonstrates a critical role for mGlu5 in gating the flow of information through amygdalar circuits. nih.govnih.gov Furthermore, studies have shown that this compound can influence rhythmic theta-range oscillatory activity in the medial prefrontal cortex and ventral hippocampus, brain rhythms that are crucial for fear expression and memory retrieval. nih.govcsic.es Blockade of mGlu5 during fear conditioning led to a significant reduction in theta power during subsequent fear retrieval, highlighting the receptor's role in shaping network-level activity. nih.govcsic.es

| Brain Region | Effect of Active this compound | Observed Change | Light-Reversible |

|---|---|---|---|

| Prelimbic Cortex | Increased Excitability | Increased EPSCs, Increased neuronal firing | Yes |

| Amygdala (BLA-CeA) | Altered E/I Balance | Decreased IPSCs, Decreased I/E ratio | Yes |

| mPFC-vHPC Circuit | Modulation of Network Oscillations | Reduced theta power during fear retrieval | - |

Comparative Research with Other Photoswitchable Allosteric Modulators

The utility of this compound as a research tool is further highlighted when compared and contrasted with other photoswitchable compounds that target either the same receptor with a different mechanism or different receptor subtypes. These comparisons allow for a more nuanced understanding of glutamatergic signaling in the brain.

Differential Applications of this compound and Photoactivable Caged Ligands (e.g., JF-NP-26)

JF-NP-26 is a "caged" NAM of mGlu5, meaning it is biologically inactive until a photolabile "cage" is removed by violet light, releasing the active modulator. elifesciences.orgbiorxiv.org This provides a fundamentally different experimental paradigm compared to this compound, which is intrinsically active and is inactivated by light. nih.govbiorxiv.org

This key difference allows researchers to ask distinct but complementary questions. The use of JF-NP-26 can determine if the blockade of mGlu5 in a specific brain region is sufficient to produce a particular behavioral or physiological effect. elifesciences.orgnih.gov For instance, systemic administration of the inactive JF-NP-26 followed by localized photoactivation in the thalamus was sufficient to induce analgesia in pain models. elifesciences.orgnih.gov

In contrast, this compound is ideal for determining if mGlu5 blockade in a given region is necessary for an effect observed with systemic drug administration. elifesciences.orgnih.gov For example, after systemic administration of the active this compound, which produced analgesia, localized illumination of the prelimbic cortex or thalamus reversed this effect. elifesciences.orgnih.govnih.gov This demonstrated that ongoing mGlu5 antagonism in these regions was necessary for the observed analgesia. This "sufficient vs. necessary" approach, enabled by the combined use of these two distinct photopharmacological tools, provides a powerful strategy for mapping the functional contributions of mGlu5 receptors across different brain circuits. elifesciences.orgnih.gov

Contrasting this compound with Photoswitchable Modulators of Other mGlu Subtypes (e.g., Optogluram for mGlu4)

Optogluram is a photoswitchable positive allosteric modulator (PAM) of the mGlu4 receptor. ub.eduresearchgate.net Like this compound, its active form is the trans-isomer, which is present in the dark, and it is inactivated by light. acs.orgresearchgate.net The primary contrast lies in their opposing actions (NAM vs. PAM) and their different receptor targets (mGlu5 vs. mGlu4), which belong to different groups (Group I vs. Group III) and typically have opposing effects on synaptic transmission.

Group I mGlu receptors, including mGlu5, are generally located postsynaptically and their activation tends to be excitatory or modulatory of neuronal excitability. acs.org In contrast, Group III mGlu receptors, like mGlu4, are typically found on presynaptic terminals and their activation inhibits neurotransmitter release. ub.edu

The opposing effects of these compounds have been demonstrated in vivo. For instance, in zebrafish larvae, the active form of this compound (mGlu5 NAM) was shown to have an inhibitory effect on locomotor activity. ub.edu Conversely, the active form of an mGlu4 NAM (OptoGluNAM4.1, which would mimic the effect of reduced mGlu4 activation, functionally opposite to Optogluram) produced an excitatory effect on locomotor activity. ub.edu This highlights how photoswitchable ligands targeting different mGlu subtypes with opposing signaling mechanisms can be used to bidirectionally control behavior and dissect the respective roles of different glutamate receptor systems within the same neural circuits. The development of both this compound and Optogluram stemmed from a similar "azologization" chemical design strategy, yet they yield tools with profoundly different and complementary applications for neurobiological research. acs.org

| Compound | Target Receptor | Mechanism of Action | Active Form | Light Effect | Primary Research Question |

|---|---|---|---|---|---|

| This compound | mGlu5 | Negative Allosteric Modulator (NAM) | trans-isomer (dark) | Inactivation | Is receptor activity necessary for an effect? |

| JF-NP-26 | mGlu5 | Caged Negative Allosteric Modulator (NAM) | Released by light | Activation | Is receptor activity sufficient for an effect? |

| Optogluram | mGlu4 | Positive Allosteric Modulator (PAM) | trans-isomer (dark) | Inactivation | How does potentiation of a presynaptic inhibitory receptor modulate circuit function? |

Future Directions and Advanced Research Prospects for Alloswitch 1

Next-Generation Design and Optimization of Alloswitch-1 Analogs

The pioneering nature of this compound has spurred efforts to develop new analogs with improved properties. biorxiv.org These efforts are concentrated on enhancing photoswitching efficiency, tuning wavelength sensitivity, and gaining deeper mechanistic insights through structural modifications.

Development of Photoswitchable Ligands with Enhanced Photoswitching Efficiencies and Tunable Wavelengths

A key area of development is the creation of photoswitchable ligands with more efficient isomerization between their active trans and inactive cis forms. acs.org The goal is to achieve a larger difference in biological activity between the two states, which would translate to a more robust "on/off" switch. For this compound, violet light induces a trans-to-cis isomerization, reducing its NAM activity, while green light or thermal relaxation restores the active trans form. guidetopharmacology.org

Future research will likely focus on modifying the azobenzene (B91143) core of this compound, a strategy that has proven effective for other mGluR modulators. biorxiv.org By introducing different substituents to the phenyl rings of the azobenzene, researchers can influence the electronic properties and, consequently, the absorption spectra and photoisomerization quantum yields of the molecule. The aim is to develop analogs that can be switched with lower energy (longer wavelength) light, such as red or near-infrared light, which offers deeper tissue penetration and reduced phototoxicity, making them more suitable for in vivo applications. ub.edu

The development of "azologs," where a photoswitchable azobenzene group replaces a key structural motif within a known pharmacophore, is a promising strategy. researchgate.net This approach has already led to the creation of Azoglurax, a photoswitchable positive allosteric modulator (PAM) of mGlu5, by modifying the existing PAM, VU0424465. biorxiv.org

Table 1: Photochemical Properties of this compound and its Analog, MCS0331 acs.org

| Compound | Optimal Isomerization Wavelength (trans to cis) | Optimal Isomerization Wavelength (cis to trans) | Half-life of cis-isomer (at 37°C) |

| This compound | 380 nm | 500-550 nm | 26.7 seconds |

| MCS0331 | 380 nm | 500-550 nm | 1240 seconds |

This table is based on data from a study comparing the photochemical properties of this compound and its analog, MCS0331. The data highlights the differences in thermal stability of the cis-isomer, a key parameter for in vivo applications.

Synthesis and Investigation of Conformationally Constrained Isomers of this compound for Mechanistic Insights

To better understand the structural basis of this compound's activity, the synthesis of conformationally constrained isomers is a crucial next step. acs.orgresearchgate.net These molecules would be "locked" in either the trans or cis configuration, preventing photoisomerization. By studying the interaction of these fixed isomers with the mGlu5 receptor, researchers can definitively attribute the observed pharmacological effects to a specific geometric shape.

Computational modeling and molecular dynamics simulations have suggested that the cis isomer of this compound binds to the receptor in an unstable manner, leading to its reduced activity. nih.gov X-ray crystallography studies have shown that photoisomerization of this compound to its cis form leads to its release from the binding pocket. nih.gov The synthesis of a stable cis-Alloswitch-1 analog would allow for experimental validation of these computational and structural findings. These studies are essential for understanding the precise molecular interactions that govern the allosteric modulation of mGlu5 and will guide the rational design of more potent and selective photoswitchable ligands. acs.orgresearchgate.net

Integration of this compound with Advanced Optopharmacological and Optogenetic Technologies

The true potential of this compound and its future analogs lies in their integration with other advanced technologies to achieve unprecedented control over neuronal signaling.

Synergistic Approaches Combining this compound with Engineered Receptors and Optogenetic Tools

Combining this compound with optogenetics, a technique that uses light to control genetically modified neurons, offers a powerful synergistic approach. ub.edu While optogenetics typically involves the expression of light-sensitive microbial opsins to control neuronal firing, photopharmacology with molecules like this compound allows for the modulation of endogenous receptor activity with high spatiotemporal precision. ub.eduresearchgate.net

Future research could involve using optogenetic tools to activate specific neural circuits while simultaneously using this compound to modulate mGlu5 receptor activity within those circuits. This would allow for a detailed dissection of the role of mGlu5 in complex brain functions and disease states. Furthermore, the development of engineered receptors that are specifically designed to be modulated by this compound or its analogs could enhance the specificity and efficacy of this approach.

The use of two-photon excitation microscopy with this compound has already demonstrated the ability to achieve highly localized photoisomerization in brain slices, offering subcellular resolution. ub.edu This level of precision, when combined with optogenetic circuit manipulation, will be invaluable for understanding synaptic plasticity and neuromodulation.

Deeper Mechanistic Insights into mGlu5 Receptor Dynamics and Biased Signaling

This compound serves as a unique tool to probe the complex dynamics of mGlu5 receptors, including the phenomenon of biased signaling.

Utilizing this compound to Probe Ligand-Directed Biased Signaling at mGlu5 Receptors

Biased signaling, or functional selectivity, describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others. oup.com G protein-coupled receptors (GPCRs) like mGlu5 can signal through multiple intracellular pathways, and biased ligands can selectively engage these pathways, potentially leading to more targeted therapeutic effects with fewer side effects. oup.com

This compound, by allowing for the reversible inactivation of mGlu5's allosteric site, provides a novel way to study biased signaling. nih.gov For example, researchers can observe how the acute, light-induced inactivation of this compound's negative allosteric modulation affects different signaling cascades initiated by an orthosteric agonist. Studies have already shown that this compound acts as a NAM of agonist-mediated inositol (B14025) phosphate (B84403) (IP₁) accumulation. acs.orgnih.gov

Future studies could employ this compound in combination with various orthosteric agonists and downstream signaling assays to map the landscape of biased signaling at mGlu5. This could reveal previously unknown signaling pathways and provide a blueprint for the design of next-generation allosteric modulators with specific biased profiles. The ability to optically control the conformation of the allosteric binding pocket with this compound offers a dynamic way to investigate how ligand binding influences the conformational ensemble of the receptor and, consequently, its signaling output. nih.gov

Expanding this compound Applications to Novel Neurobiological Systems and Pathophysiological Models

The unique photoswitchable properties of this compound, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), position it as a powerful tool for dissecting the role of mGlu5 in various neural circuits and disease states with high spatiotemporal precision. While initial research has heavily focused on its application in pain models, the future of this compound research lies in its application to a broader range of neurobiological systems and pathophysiological models. This expansion is critical for a more comprehensive understanding of mGlu5 function throughout the central nervous system (CNS) and for exploring its therapeutic potential in a variety of neurological and psychiatric disorders.

Exploring this compound Utility in Diverse Animal Models Beyond Current Pain Research

The versatility of this compound as a research probe is highlighted by its successful application in non-mammalian and mammalian models, demonstrating its utility beyond the study of pain. These investigations provide a foundation for its use in more complex models of neurological and psychiatric conditions.

One of the earliest demonstrations of this compound's in vivo efficacy was in a non-mammalian vertebrate model, the Xenopus tropicalis tadpole. nih.govresearchgate.net In these experiments, this compound was used to modulate locomotor activity. The study revealed that under normal light conditions, tadpoles treated with this compound (in its active trans configuration) exhibited significantly reduced movement. researchgate.net Upon illumination with violet light, which converts this compound to its inactive cis form, the tadpoles' motility was restored. This reversible control of behavior demonstrated that this compound could effectively cross biological membranes and modulate endogenous mGlu5 receptors to influence motor circuits. nih.govresearchgate.net This model system offers a powerful platform for high-throughput screening of photoswitchable compounds and for studying the fundamental roles of mGlu5 in motor control and development.

The following table summarizes the key findings from studies utilizing this compound in diverse animal models beyond traditional pain research:

| Animal Model | Research Area | Key Findings with this compound | Citation |

| Xenopus tropicalis Tadpole | Locomotor Activity | Reversible modulation of tadpole movement with light, demonstrating in vivo efficacy and membrane permeability. | nih.govresearchgate.netresearchgate.net |

| Mouse | Fear & Anxiety | Intra-amygdala administration altered pain hypersensitivity, highlighting its utility in studying the amygdala's role in affective disorders. | nih.gov |

| Mouse (Neuropathic Pain Model) | Anxiety-like Behavior | Inactivation of systemic this compound in the basolateral amygdala enhanced analgesia, suggesting a complex role for mGlu5 in this region in modulating anxiety and pain. | elifesciences.org |

Investigation of mGlu5 Receptor Modulation in Additional Neurological and Psychiatric Disease Models Using this compound as a Probe

The involvement of mGlu5 receptors in the pathophysiology of numerous neurological and psychiatric disorders is well-documented, making this compound an invaluable tool for probing these conditions with enhanced precision. nih.govacs.org The ability to reversibly inhibit mGlu5 function in specific brain circuits and at specific times can help to unravel the causal relationship between mGlu5 activity and disease symptoms.

A significant area of investigation is in the realm of anxiety and fear-related disorders, such as post-traumatic stress disorder (PTSD). A study utilizing this compound in a mouse model of cued fear conditioning provided crucial insights into the role of mGlu5 in fear memory. nih.gov When this compound was administered systemically before the fear conditioning session, the mice showed a profound reduction in freezing behavior during fear retrieval 24 hours later. nih.govelifesciences.org This suggests that mGlu5 activity is critical during the acquisition of fear memories. The researchers also found that this pre-training administration of this compound altered theta oscillatory activity in the medial prefrontal cortex (mPFC) and ventral hippocampus (vHPC), key brain regions in the fear network. nih.gov This demonstrates that this compound can be used to link receptor-level interventions to network-level phenomena and complex behaviors.

While studies using this compound in models of depression or schizophrenia have yet to be extensively published, the known involvement of mGlu5 in these conditions makes this a promising future direction. researchgate.net For example, mGlu5 negative allosteric modulators have shown antidepressant-like effects in preclinical models. The spatiotemporal control offered by this compound could be used to investigate whether inhibiting mGlu5 in specific circuits, such as the prefrontal cortex-amygdala pathway, at particular times could alleviate anhedonia or other depressive symptoms.

Similarly, in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where mGlu5 dysfunction has been implicated, this compound could be a powerful research tool. acs.org For instance, it could be used to investigate whether transiently blocking mGlu5 activity in the hippocampus can mitigate synaptic deficits in Alzheimer's models or if modulating its function in the basal ganglia can affect motor symptoms in Parkinson's models. The potential to reversibly modulate the receptor would be particularly advantageous in studying the dynamic nature of these progressive diseases. The further development and application of this compound and similar photopharmacological tools will undoubtedly deepen our understanding of the neurobiological underpinnings of these complex disorders. acs.org

The table below details research findings from the use of this compound as a probe in a psychiatric disease model:

| Disease Model | Animal Model | Key Research Findings with this compound | Citation |

| Cued Fear Conditioning (Model for PTSD/Anxiety) | Mouse | Systemic administration before fear training reduced fear memory retrieval and altered theta oscillations in the mPFC and vHPC. | nih.govelifesciences.org |

Q & A

Basic Research Questions

Q. What methodological approaches are used to validate Alloswitch-1’s photoswitching mechanism in vitro?

- Answer : In HEK293 cells transiently transfected with mGlu5 receptors, receptor activity is monitored via inositol monophosphate (IP1) production using the IP-One HTRF kit. Triplicate measurements under violet (390 nm) and green (500 nm) light conditions confirm reversible NAM functionality loss/gain. Mutational studies (e.g., P655M) further validate binding specificity .

Q. How does this compound modulate mGlu5 activity under different light conditions?

- Answer : The trans-azo isomer acts as a potent NAM by stabilizing a water-mediated interaction network in the allosteric pocket (H-bonds with S809 on TM7 and N747 on TM5). Violet light induces cis isomerization, disrupting these interactions and destabilizing the inactive receptor state. Green light reverses this effect, restoring NAM activity .

Q. What experimental evidence supports the role of co-crystallized water molecules in this compound’s mechanism?

- Answer : Molecular dynamics (MD) simulations show that this compound and MPEP stabilize a water molecule at the base of the mGlu5 allosteric pocket, critical for maintaining the inactive receptor conformation. Photoexcitation disrupts this water network, correlating with functional inactivation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on this compound’s binding dynamics?

- Answer : MD simulations suggest cis-amide conformations of this compound may bind transiently, but experimental mutagenesis (e.g., S809A) shows abolished NAM activity. Combining free-energy calculations with fluorescence resonance energy transfer (FRET) assays to probe real-time conformational changes can reconcile these discrepancies .

Q. What methodological strategies optimize this compound’s in vivo stability for chronic pain studies?

- Answer : Systemic administration in mice (10 mg/kg, i.p.) paired with localized optical inactivation in brain regions (e.g., infralimbic cortex) reveals region-specific antinociceptive effects. Pharmacokinetic profiling under controlled illumination cycles (390/500 nm) ensures sustained modulation without photodegradation .

Q. How do mutations like P655M inform the design of next-generation photoswitchable NAMs?

- Answer : The P655M mutation in mGlu5 abolishes this compound’s NAM activity, indicating deep allosteric pocket residues are critical for binding. Comparative docking studies with MPEP and mavoglurant highlight conserved interactions (e.g., π-stacking with F787), guiding structural optimization of spacer groups for enhanced selectivity .

Methodological Challenges and Solutions

Q. What techniques validate this compound’s light-dependent behavioral effects in zebrafish?

- Answer : Natatorial motility assays in wild-type zebrafish larvae under alternating 390/500 nm illumination show reversible inhibition of swimming. Calcium imaging in mGlu5-expressing cells confirms light-triggered restoration of glutamate-induced oscillations, validating target engagement .

Q. How can researchers address thermal relaxation interference in this compound’s photoswitching cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.